2-(1-methyl-1H-indazol-3-yl)propan-2-amine, oxalic acid
Description
2-(1-methyl-1H-indazol-3-yl)propan-2-amine; oxalic acid is a compound that combines an indazole derivative with oxalic acid Indazole derivatives are known for their diverse biological activities and are used in various scientific research applications
Properties
Molecular Formula |
C13H17N3O4 |
|---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
2-(1-methylindazol-3-yl)propan-2-amine;oxalic acid |
InChI |
InChI=1S/C11H15N3.C2H2O4/c1-11(2,12)10-8-6-4-5-7-9(8)14(3)13-10;3-1(4)2(5)6/h4-7H,12H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
TVWJGRNWJOQOCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NN(C2=CC=CC=C21)C)N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-indazol-3-yl)propan-2-amine typically involves the reaction of 1-methyl-1H-indazole with appropriate reagents to introduce the propan-2-amine group. The reaction conditions may vary, but common methods include the use of catalysts and specific temperature and pressure conditions to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-indazol-3-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
2-(1-methyl-1H-indazol-3-yl)propan-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-indazol-3-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds containing an indole moiety, known for their diverse biological activities.
Imidazole derivatives: Compounds containing an imidazole ring, used in various therapeutic applications.
Other indazole derivatives: Compounds with similar structures but different functional groups, leading to varied biological activities.
Uniqueness
2-(1-methyl-1H-indazol-3-yl)propan-2-amine is unique due to its specific structure, which combines an indazole derivative with a propan-2-amine group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
